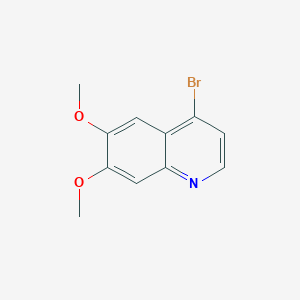

4-溴-6,7-二甲氧基喹啉

描述

4-Bromo-6,7-dimethoxyquinoline is a compound that is structurally related to various quinoline derivatives which have been studied for their potential in medicinal chemistry. The presence of bromine and methoxy groups on the quinoline scaffold is of particular interest due to their influence on the biological activity and chemical reactivity of these compounds.

Synthesis Analysis

The synthesis of quinoline derivatives often involves multi-step reactions, starting from simple precursors. For instance, the synthesis of 6-bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline, a related compound, was achieved by bromination of an intermediate quinazoline derivative . Similarly, 6-bromo-4-iodoquinoline was synthesized from 2,2-dimethyl-1,3-dioxane-4,6-dione and 4-bromoaniline through a series of cyclization and substitution reactions . These methods highlight the versatility of quinoline scaffolds in undergoing various chemical transformations to introduce different substituents, such as bromine.

Molecular Structure Analysis

The molecular structure of quinoline derivatives can be significantly altered by the introduction of substituents. For example, the compound 2-Bromo-5,7-dimethoxy-4-phenylquinoline was synthesized and its crystal structure revealed two independent molecules with different orientations of the phenyl ring relative to the quinoline ring system . This indicates that the substituents can influence the overall conformation and packing of the molecules in the solid state.

Chemical Reactions Analysis

Quinoline derivatives participate in a variety of chemical reactions. The bromination of 4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid allylamide, for instance, resulted in the addition of bromine to the allyl double bond rather than halocyclization . This demonstrates the reactivity of the allyl group in the presence of bromine and provides insights into the regioselectivity of halogenation reactions in these compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives are influenced by their functional groups. For example, the introduction of bromine and methoxy groups can affect the solubility, fluorescence, and quantum efficiency of these compounds. The compound 8-bromo-7-hydroxyquinoline (BHQ) was found to have greater single-photon quantum efficiency than other photolabile protecting groups and showed sensitivity to multiphoton-induced photolysis, making it useful for biological applications .

科学研究应用

表皮生长因子受体(EGFR)抑制:4-溴-6,7-二甲氧基喹啉衍生物的一个重要应用是它们作为表皮生长因子受体(EGFR)酪氨酸激酶的抑制剂。这种抑制在癌症研究中至关重要,因为EGFR在恶性细胞中常常过度表达。研究表明,某些4-溴-6,7-二甲氧基喹啉衍生物表现出对EGFR的强效抑制作用,表明它们在癌症治疗中的潜在用途(Bridges et al., 1996),(Rewcastle et al., 1996)。

生物活性化合物的合成:4-溴-6,7-二甲氧基喹啉的衍生物溴-4-碘喹啉在合成各种生物活性化合物(如GSK2126458)中起着重要的中间体作用。其合成和结构确认为开发药理相关分子提供了见解(Wang et al., 2015)。

光敏保护基:与4-溴-6,7-二甲氧基喹啉相关的溴化羟基喹啉已被研究作为羧酸的光敏保护基。其高量子效率和对多光子诱导光解的敏感性使其成为生物研究中的有用工具,允许在光照下控制释放生物活性分子(Fedoryak & Dore, 2002)。

癌症成像和治疗:对大鼠体内11C标记的4-(3-溴苯胺基)-6,7-二甲氧基喹唑啉的生物分布研究,无论是否植入神经母细胞瘤,都证明了其作为通过正电子发射断层扫描(PET)进行肿瘤体内成像的潜力。这种应用对癌症诊断和监测治疗反应至关重要(Fredriksson et al., 1999)。

化学合成和修饰:对4-溴-6,7-二甲氧基喹啉的研究涉及其合成和化学修饰。研究侧重于开发高效的合成方法和理解各种衍生物的结构活性关系,这可以导致发现具有潜在治疗应用的新化合物(Çakmak & Ökten, 2017),(Şahin et al., 2008)。

局部麻醉和抗炎应用:一些4-溴-6,7-二甲氧基喹啉的衍生物已被探索其局部麻醉和抗炎作用。这项研究对于开发新的、更有效和更安全的镇痛和抗炎药物至关重要(Rakhmanova et al., 2022)。

荧光研究:4-溴-6,7-二甲氧基喹啉衍生物已被用于开发在各种条件下具有稳定性质的高荧光化合物。这些衍生物在各种应用中潜在地作为荧光标准是有用的(Ahvale et al., 2008)。

抗高血压药物:一些4-溴-6,7-二甲氧基喹啉的衍生物显示出作为α1-肾上腺素受体拮抗剂和抗高血压药物的潜力。它们对后交感神经节α1-肾上腺素受体的高亲和力和选择性使它们成为治疗高血压的潜在候选药物(Campbell et al., 1988)。

安全和危害

未来方向

属性

IUPAC Name |

4-bromo-6,7-dimethoxyquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrNO2/c1-14-10-5-7-8(12)3-4-13-9(7)6-11(10)15-2/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUVHJHVTRNXFOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=CN=C2C=C1OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00583005 | |

| Record name | 4-Bromo-6,7-dimethoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00583005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-6,7-dimethoxyquinoline | |

CAS RN |

666734-51-6 | |

| Record name | 4-Bromo-6,7-dimethoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00583005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

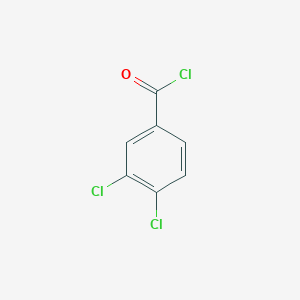

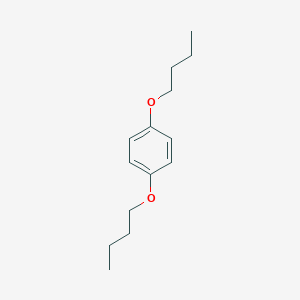

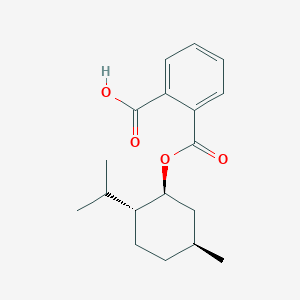

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl imidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B152512.png)

![3-Bromo-1H-pyrazolo[3,4-B]pyrazine](/img/structure/B152535.png)

![3-Bromo-1H-pyrazolo[3,4-c]pyridin-7(6H)-one](/img/structure/B152542.png)